Glufosinate-FMOC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

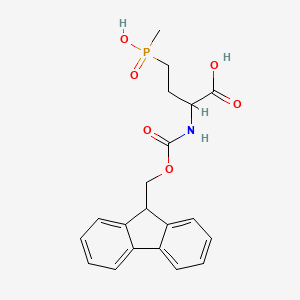

C20H22NO6P |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[hydroxy(methyl)phosphoryl]butanoic acid |

InChI |

InChI=1S/C20H22NO6P/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)(H,25,26) |

InChI Key |

XQCPMJCMMVTJOU-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Origin of Product |

United States |

Origin and Discovery of Glufosinate

The story of glufosinate (B12851) begins in the 1960s and early 1970s with the independent discoveries by scientists at the University of Tübingen and the Meiji Seika Kaisha Company. wikipedia.org They identified that certain species of Streptomyces soil bacteria produce a tripeptide, named bialaphos (B1667065), which exhibited inhibitory effects on other bacteria. wikipedia.orgdpi.qld.gov.au This tripeptide consists of two alanine (B10760859) residues and a novel amino acid, which was identified as the active component and named phosphinothricin (B1261767). wikipedia.orgdpi.qld.gov.au

Further research revealed that phosphinothricin is a potent and irreversible inhibitor of glutamine synthetase, an essential enzyme in both plants and bacteria. wikipedia.org This inhibition is the basis for its herbicidal, antibacterial, and antifungal properties. wikipedia.org In the 1970s, scientists at Hoechst synthesized a racemic mixture of phosphinothricin, which is now commercially known as glufosinate. wikipedia.org The ammonium (B1175870) salt of glufosinate is one of the most widely used forms of this herbicide globally. taylorandfrancis.com

Chemical and Biochemical Context Within Agrochemicals

Glufosinate (B12851) is classified as a non-selective, contact herbicide with some systemic action. wikipedia.org This means it is effective against a broad spectrum of weeds and primarily acts on the parts of the plant it directly touches. wikipedia.orgbasf.com Its primary mode of action is the irreversible inhibition of the enzyme glutamine synthetase (GS). wikipedia.orgtaylorandfrancis.combasf.com

Glutamine synthetase plays a crucial role in nitrogen metabolism in plants by catalyzing the synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849). basf.comresearchgate.net By inhibiting GS, glufosinate causes a rapid buildup of ammonia within the plant's tissues, specifically in the thylakoid lumen. wikipedia.orgsbcpd.org This accumulation of ammonia is toxic and leads to the uncoupling of photophosphorylation, a critical process in photosynthesis. wikipedia.org The disruption of photosynthesis results in the production of reactive oxygen species (ROS), which cause lipid peroxidation and the destruction of cell membranes, ultimately leading to plant death. wikipedia.orgresearchgate.net

The chemical structure of glufosinate is analogous to that of glutamic acid, which allows it to bind to the glutamate site of the glutamine synthetase enzyme. wikipedia.orgtaylorandfrancis.com Commercial glufosinate is a racemic mixture of the D- and L-isomers of phosphinothricin (B1261767); however, only the L-isomer, also known as glufosinate-P, possesses herbicidal activity. chemicalbook.comnih.gov

Evolution of Glufosinate Research Paradigms

Enzymatic Inhibition and Primary Mode of Action

The primary herbicidal effect of glufosinate is rooted in its ability to specifically and potently inhibit a critical enzyme in plant nitrogen metabolism.

Glutamine Synthetase as a Molecular Target

Glufosinate's principal mode of action is the inhibition of glutamine synthetase (GS) [EC 6.3.1.2]. scielo.org.mxcropprotectionnetwork.org This enzyme is central to the assimilation of nitrogen in plants, catalyzing the ATP-dependent condensation of glutamate and ammonia to form glutamine. sbcpd.orgusda.gov Glutamine is a vital nitrogen donor for the biosynthesis of other amino acids, nucleotides, and various nitrogenous compounds essential for plant growth and development. Glufosinate, originally isolated from Streptomyces species as part of a tripeptide called bialaphos, acts as an irreversible inhibitor of GS. usda.govnih.govnih.gov Its inhibition of this single enzyme sets off a cascade of metabolic disruptions that ultimately lead to plant death. nih.gov

Interactions with Glutamate Binding Sites

The inhibitory action of glufosinate is a direct result of its structural similarity to glutamate. nih.govnih.gov It functions as a glutamate analogue, competitively binding to the glutamate site within the active center of the glutamine synthetase enzyme. nih.govuco.esnih.gov This binding prevents glutamate from entering the active site, thereby blocking the synthesis of glutamine. sbcpd.org This competitive and irreversible inhibition is the foundational event in the herbicidal activity of glufosinate. nih.govuco.es

Cellular and Subcellular Responses

The inhibition of glutamine synthetase by glufosinate triggers a series of profound and toxic cellular and subcellular events within the plant.

Impact on Ammonia Homeostasis in Plant Tissues

With glutamine synthetase incapacitated, the primary pathway for ammonia detoxification and assimilation is shut down. usda.gov Plants continuously produce ammonia through processes like nitrate (B79036) reduction and photorespiration. scielo.org.mx The blockage of GS leads to the rapid and massive accumulation of ammonia (NH₃) and ammonium (B1175870) ions (NH₄⁺) within plant tissues and cells. sbcpd.orgagrofarmchemical.comucanr.edu This accumulation reaches toxic levels, causing severe cellular damage and membrane disruption. scielo.org.mxucanr.edu The elevated ammonia levels are a key factor contributing to the rapid onset of phytotoxicity observed after glufosinate application. usda.gov

Table 1: Effects of Glufosinate on Ammonia and Glutamine Levels in Various Plant Species This table presents a summary of findings from different studies on the biochemical impact of glufosinate.

| Plant Species | Observation Time | Ammonia Level | Glutamine Level | Reference |

|---|---|---|---|---|

| Amaranthus palmeri | 6-24 hours post-treatment | Significantly Increased | Significantly Decreased | scielo.org.mxsbcpd.org |

| Lolium rigidum | Post-treatment | Increased | Decreased | sbcpd.org |

| Rice (Oryza sativa) | 6 hours post-treatment | Increased | Drastically Diminished | scielo.org.mx |

| Hemp Sesbania (Sesbania exaltata) | 16-88 hours post-treatment | Significantly Increased | GS Activity Inhibited | usda.gov |

Disruption of Nitrogen Metabolism Pathways

The inhibition of glutamine synthetase creates a critical bottleneck in the plant's nitrogen metabolism. agrofarmchemical.commdpi.com As the synthesis of glutamine is halted, there is a subsequent depletion of this key amino acid. scielo.org.mxsbcpd.org This has far-reaching consequences, as glutamine is the primary nitrogen donor for the synthesis of a wide array of essential molecules. The disruption of the GS/GOGAT (glutamine 2-oxoglutarate aminotransferase) pathway, a central route for ammonia assimilation, leads to a form of internal amino acid starvation. nih.govmdpi.com Studies have shown a decrease not only in glutamine but also in other amino acids such as glutamate, aspartate, serine, and glycine (B1666218) following glufosinate treatment. acs.orgnih.gov This comprehensive disruption of nitrogen assimilation and amino acid biosynthesis is a major contributor to the cessation of plant growth and eventual death. usda.gov

Alterations in Photosynthetic Processes

The toxic accumulation of ammonia and the breakdown of nitrogen metabolism directly and indirectly impair photosynthesis. sbcpd.orgmdpi.com The high levels of ammonia can act as an uncoupler of photophosphorylation, the process that generates ATP during photosynthesis, by disrupting the proton (pH) gradient across chloroplast membranes. ucanr.eduusda.govisws.org.in This leads to a decrease in energy production needed for carbon fixation. ucanr.edu Furthermore, the accumulation of ammonia and subsequent reactive oxygen species (ROS) burst can cause the physical disintegration of chloroplasts, the subcellular sites of photosynthesis. nih.govnih.gov

Another indirect effect is the inhibition of photorespiration. The lack of amino donors, resulting from the depletion of glutamine and glutamate, stalls the conversion of glyoxylate (B1226380) to glycine, a key step in the photorespiratory cycle. scielo.org.mxnih.gov The resulting accumulation of glyoxylate can inhibit the enzyme RuBisCO (ribulose-1,5-bisphosphate carboxylase/oxygenase), consequently reducing CO₂ fixation and halting photosynthesis. scielo.org.mxnih.gov

Table 2: Summary of Glufosinate's Effects on Plant Cellular Processes

| Cellular Process | Effect of Glufosinate | Biochemical Reason | Reference |

|---|---|---|---|

| Ammonia Assimilation | Blocked | Inhibition of Glutamine Synthetase (GS). | scielo.org.mxsbcpd.org |

| Photophosphorylation | Inhibited / Uncoupled | Ammonia accumulation disrupts the pH gradient across thylakoid membranes. | ucanr.eduusda.gov |

| Photorespiration | Inhibited | Depletion of amino donors (glutamine, glutamate) for transamination reactions. | scielo.org.mxnih.gov |

| Chloroplast Structure | Disrupted | Toxic ammonia levels and ROS burst lead to membrane damage. | nih.govnih.gov |

Induction of Reactive Oxygen Species Accumulation

The herbicidal activity of glufosinate is fundamentally linked to the massive, light-dependent generation of reactive oxygen species (ROS). nih.govresearchgate.net While glufosinate's primary target is the enzyme glutamine synthetase (GS), its rapid phytotoxic effects are not solely due to the resulting ammonia accumulation or inhibition of carbon assimilation. nih.govresearchgate.net Instead, the inhibition of GS disrupts photorespiration and the light reactions of photosynthesis. researchgate.netnih.gov This disruption leads to the photoreduction of molecular oxygen, which in turn generates ROS. researchgate.netnih.gov

The formation of ROS is contingent upon electron flow and oxygen evolution within photosystem II (PSII) of the photosynthetic apparatus. nih.gov In a glufosinate-treated plant exposed to light, the typical antioxidant mechanisms and the water-water cycle become overwhelmed. nih.gov Consequently, the molecular oxygen (O₂) produced from the splitting of water in PSII accepts electrons, leading to the formation of ROS. nih.gov This process initiates a cascade of events culminating in lipid peroxidation. nih.gov

Studies in Amaranthus palmeri have shown that glufosinate treatment affects the equilibrium between ROS generation and the plant's scavenging systems. nih.gov The plant attempts to counteract the initial ROS burst by increasing the activity of several key antioxidant enzymes. nih.gov

Table 1: Response of Antioxidant Enzymes to Glufosinate-Induced ROS This table summarizes the observed changes in the activity of key antioxidant enzymes in plants following treatment with glufosinate.

| Enzyme | Response to Glufosinate Treatment |

|---|---|

| Superoxide Dismutase | Increased activity |

| Catalase | Increased activity |

| Ascorbate Peroxidase | Increased activity |

| Glutathione Reductase | Increased activity |

Data sourced from research on Amaranthus palmeri. nih.gov

Membrane Integrity and Cellular Dysfunction

The accumulation of reactive oxygen species induced by glufosinate is the primary driver of subsequent cellular damage. nih.gov The excessive production of ROS triggers a catastrophic lipid peroxidation of cell membranes, leading to a loss of membrane integrity and rapid cell death. researchgate.netnih.gov This process is considered the basis for the fast contact-action characteristic of glufosinate. nih.gov

The cascade from ROS generation to cellular dysfunction follows a clear progression. The initial burst of ROS overwhelms the plant's antioxidant defenses, leading to oxidative damage. A key indicator of this damage is the accumulation of malondialdehyde, a product of lipid peroxidation. nih.govresearchgate.net This widespread damage to membranes disrupts cellular compartmentalization and function, ultimately resulting in the visible symptoms of phytotoxicity. nih.gov

Table 2: Cascade of Glufosinate-Induced Cellular Damage This table outlines the sequence of events from ROS production to cell death.

| Step | Event | Consequence |

|---|---|---|

| 1 | ROS Accumulation | Oxidative stress overwhelms antioxidant systems. |

| 2 | Lipid Peroxidation | ROS attacks lipids in cell membranes, leading to damage. |

| 3 | Loss of Membrane Integrity | Compromised cell and organelle membranes. nih.gov |

| 4 | Cellular Dysfunction | Disruption of metabolic processes and cellular compartmentalization. |

Physiological and Biochemical Manifestations in Organisms

Light-Dependent Phytotoxicity Mechanisms

The phytotoxicity of glufosinate is strictly light-dependent. nih.gov In the absence of light, plants treated with glufosinate exhibit no visual symptoms of injury, and there is no significant formation of reactive oxygen species. nih.gov The toxic mechanism is initiated only when the photosynthetic process is active.

The process begins with the inhibition of glutamine synthetase, which disrupts carbon assimilation and the linear electron flow in the light-dependent reactions of photosynthesis. nih.gov This disruption creates a state of excess energy within the chloroplasts. nih.gov Under illumination, the energy from photosynthetic electron transport can no longer be effectively utilized for carbon fixation. Instead, it is transferred to molecular oxygen (O₂), the availability of which is high due to the light-driven splitting of water at photosystem II (PSII). nih.gov This photoreduction of O₂ is the critical step that generates the ROS responsible for the rapid herbicidal effects. researchgate.netnih.gov Therefore, light acts as the essential trigger for the entire toxic cascade, from ROS production to lipid peroxidation and cell death. nih.gov

Correlation between Tissue Concentration and Efficacy

The efficacy of glufosinate as a herbicide is directly proportional to its concentration within the leaf tissue. pan-india.orgresearchgate.net Studies have demonstrated a positive correlation between the amount of glufosinate present in the leaves and the degree of visual injury observed in various weed species. researchgate.net

The sensitivity of different plant species to glufosinate often relates to the rate and extent of herbicide uptake. nih.gov Higher uptake leads to a greater accumulation of glufosinate in the tissue, which in turn results in more significant inhibition of glutamine synthetase and higher levels of ammonia accumulation. nih.gov However, while ammonia accumulation is a consequence of GS inhibition, it is the concentration-dependent generation of ROS that ultimately dictates the speed and severity of phytotoxicity. nih.govresearchgate.net The performance of glufosinate can differ across weed species, which may be attributed to varying capacities for herbicide uptake, translocation, or the ability to cope with ROS accumulation. pan-india.org

Table 3: Relationship Between Glufosinate Tissue Concentration and Herbicidal Efficacy This table illustrates the positive correlation between the concentration of glufosinate within plant leaf tissue and the resulting phytotoxic effect.

| Relative Glufosinate Concentration in Leaf Tissue | Observed Visual Injury Level |

|---|---|

| Low | Minimal to no visible injury |

| Medium | Moderate chlorosis and necrosis |

| High | Severe necrosis and rapid plant death |

This conceptual table is based on findings that establish a positive correlation between glufosinate concentration and visual injury across weed species. researchgate.net

Influence on Photorespiration Pathways

Glufosinate's primary mode of action, the inhibition of glutamine synthetase (GS), has a profound impact on photorespiration, a metabolic pathway intrinsically linked with photosynthesis in C3 plants. nih.govnih.gov GS plays an essential role in reassimilating the large amounts of ammonia released during photorespiration. capes.gov.br

Table 4: Effect of Glufosinate on Photorespiration Metabolite Levels This table details the changes in the concentration of key photorespiration intermediates following the inhibition of glutamine synthetase by glufosinate.

| Metabolite | Effect of Glufosinate Treatment |

|---|---|

| Ammonia | Accumulation nih.gov |

| Glycolate | Accumulation nih.gov |

| Glyoxylate | Accumulation nih.gov |

| Glycine | Depletion nih.gov |

| Serine | Depletion nih.gov |

| Hydroxypyruvate | Depletion nih.gov |

| Glycerate | Depletion nih.gov |

| Glutamine | Depletion nih.gov |

| Glutamate | Depletion nih.gov |

Data sourced from studies on Amaranthus palmeri and other species. nih.govnih.gov

Biotransformation Pathways in Organisms

The breakdown of glufosinate in organisms is primarily a biological process driven by enzymatic activity. This biotransformation leads to the formation of several metabolites.

Enzymatic Degradation Mechanisms

The primary mode of action for glufosinate is the inhibition of glutamine synthetase, an enzyme vital for nitrogen metabolism in plants. pan-india.orgbasf.com This inhibition leads to an accumulation of ammonia, which is toxic to plant cells. pan-india.org

In various organisms, including soil bacteria and plants, glufosinate is subject to enzymatic degradation. Soil bacteria have demonstrated the ability to transform glufosinate through at least three different enzymatic reactions. nih.gov One key mechanism is acetylation, where an acetyltransferase synthesizes N-acetyl-glufosinate (NAG) from glufosinate and acetyl coenzyme A. nih.gov Another pathway involves transamination, which converts glufosinate to its corresponding 2-oxo-acid, 2-oxo-4-[(hydroxy)(methyl)phosphinoyl] butyric acid. nih.gov Some bacteria, like Rhodococcus sp., can utilize glufosinate as a nitrogen source through oxidative deamination to form the same 2-oxo-acid. nih.gov

In genetically modified glufosinate-resistant crops, the primary metabolic pathway is the N-acetylation of the L-isomer of glufosinate, rendering it inactive. ebr-journal.orgnih.gov This is accomplished by the phosphinothricin N-acetyltransferase enzyme. ebr-journal.org In non-transgenic plants, the metabolism of glufosinate is more limited, with the formation of metabolites like 4-(hydroxymethylphosphinyl)butanoic acid (MPB) and traces of other compounds. nih.gov

Formation of Key Metabolites

The biotransformation of glufosinate results in several key metabolites, with their formation and prevalence varying depending on the organism and environmental conditions.

3-methylphosphinicopropionic acid (3-MPPA): This is a primary metabolite of glufosinate found in both weeds and soils. researchgate.net It is formed through deamination and subsequent decarboxylation of glufosinate. nih.gov In soil, microorganisms degrade glufosinate to 3-MPPA. bibliotekanauki.pl

2-methylphosphinico-acetic acid (MPA): This is another degradation product of glufosinate in soil, formed through microbial action. bibliotekanauki.pl

N-acetyl-glufosinate (NAG): This metabolite is particularly significant in genetically modified, glufosinate-tolerant crops. nih.govlcms.czwaters.com The N-acetylation of L-glufosinate is the mechanism of resistance in these plants. nih.gov NAG can also be formed by certain soil bacteria. nih.gov In some instances, NAG can be partially metabolized back to glufosinate. fao.org

The relative abundance of these metabolites can vary. For example, in some studies, 3-MPPA was the primary metabolite in weeds and soils, while NAG levels were comparatively low. researchgate.net

Chemical Derivatization for Analytical Enhancement (this compound)

The analysis of glufosinate and its metabolites presents significant challenges due to their physicochemical properties. To overcome these, a chemical derivatization step is often employed, with 9-fluorenylmethylchloroformate (FMOC-Cl) being a common reagent.

Rationale for 9-Fluorenylmethylchloroformate (FMOC-Cl) Derivatization

The use of FMOC-Cl for derivatization is a well-established technique to improve the analytical detection of polar compounds like glufosinate. lcms.czmdpi.com

Glufosinate and its primary metabolites are highly polar, ionic compounds with low volatility. nih.govunibo.itmdpi.com These characteristics make them difficult to analyze using standard chromatographic techniques like reversed-phase liquid chromatography and gas chromatography without a derivatization step. mdpi.comnih.gov The high polarity leads to poor retention on many chromatographic columns. mdpi.com Derivatization with FMOC-Cl reduces the polar nature of these analytes, making them more amenable to chromatographic separation. mdpi.comacs.org

The derivatization of glufosinate with FMOC-Cl involves the attachment of a chromophore or fluorophore to the amino group of the molecule. digitellinc.com This modification significantly enhances the analytical sensitivity. digitellinc.com The resulting this compound derivative is less polar, which improves its retention on reversed-phase columns. mdpi.comacs.org

Furthermore, the FMOC group provides UV absorbance and fluorescence properties, enabling detection by more common and sensitive detectors like UV and fluorescence detectors, as well as mass spectrometry. waters.comresearchgate.netresearchgate.net The derivatization reaction is typically carried out in an alkaline medium, often using a borate (B1201080) buffer, to facilitate the nucleophilic substitution reaction between FMOC-Cl and the amino group of glufosinate. digitellinc.comresearchgate.netnih.gov The optimization of reaction conditions, such as pH, reagent concentration, and reaction time, is crucial for achieving complete and reproducible derivatization. digitellinc.comnih.govacs.org

Optimized Derivatization Protocols

The derivatization of glufosinate with 9-fluorenylmethylchloroformate (FMOC-Cl) is a critical pre-column technique used to enhance its detection in analytical methods like liquid chromatography. acs.orgpiwet.pulawy.pl This process attaches a chromophoric or fluorescent group to the glufosinate molecule, which lacks these properties in its natural state, thereby increasing its molecular weight, stability, and aiding in chromatographic retention and separation. acs.orgpiwet.pulawy.plnih.gov The optimization of derivatization protocols is essential for achieving complete, reproducible, and sensitive quantification of glufosinate.

The selection of 9-fluorenylmethylchloroformate (FMOC-Cl) as the derivatizing reagent is common for the analysis of glufosinate. piwet.pulawy.ploup.com Optimizing the concentration of FMOC-Cl is crucial to ensure the complete derivatization of the analyte. cloudfront.net An insufficient amount of the reagent can lead to incomplete reactions, while an excess can cause the formation of interfering by-products. nih.govcloudfront.net

Research indicates that the ideal concentration of FMOC-Cl is often determined in relation to the analyte concentration and the sample matrix. Stoichiometric ratios of 1:1 (glufosinate:FMOC-Cl) result in low yields, necessitating the use of a significant excess of the derivatizing reagent. cloudfront.net Studies have explored a wide range of FMOC-Cl concentrations. For instance, one study achieved complete reactivity and high sensitivity using a 2.5 mM concentration of FMOC-Cl. nih.govacs.org In this case, concentrations higher than 2.5 mM led to the formation of by-products that interfered with detection sensitivity. nih.govacs.org Another study investigating the optimal volume and concentration found that using 8 mL of a 20 mM FMOC-Cl solution yielded the best results for derivatization efficiency. piwet.pulawy.plmdpi.com The relationship between FMOC-Cl concentration and derivatization time is often directly proportional. nih.govacs.org

The following table summarizes findings from various studies on FMOC-Cl concentration optimization.

Table 1: Optimization of FMOC-Cl Concentration for Glufosinate Derivatization

| Optimal FMOC-Cl Concentration | Matrix | Key Findings | Reference(s) |

|---|---|---|---|

| 2.5 mM | Water | Complete derivatization achieved. Higher concentrations led to interfering by-products. | nih.gov, acs.org |

| 8 mL of 20 mM solution | Beebread | This volume and concentration provided the highest derivatization efficiency compared to other tested volumes (6, 10, and 12 mL). | piwet.pulawy.pl, mdpi.com |

| 5.5 mg/mL in acetone | Irrigation Water | Determined as optimal in a study that screened concentrations from 0.5 to 10 mg/mL. | ipp.pt |

| 1.5 mg/mL in acetonitrile (B52724) | Tap and Surface Water | Used in an automated derivatization protocol. | lcms.cz, waters.com |

The efficiency of the derivatization reaction is highly dependent on specific conditions, including pH, temperature, and reaction time. These parameters must be carefully controlled to maximize the yield of the this compound derivative.

pH: The derivatization reaction requires an alkaline environment for the aminolysis to occur effectively. nih.govacs.org A pH of 9 is frequently cited as the optimal condition for the reaction between glufosinate and FMOC-Cl. piwet.pulawy.plnih.govipp.ptlcms.cz This is typically achieved through the use of a buffer system. While some studies have explored a range of pH values, such as 8.5, 9.0, and 9.5, a pH of 9 or slightly higher is generally favored for optimal performance and sensitivity. piwet.pulawy.plnepjol.info

Temperature: The reaction temperature can influence the rate of derivatization. Studies have successfully performed the reaction at various temperatures. For example, some protocols use a water bath set at 40°C or 60°C to facilitate the reaction. acs.orgnih.govlcms.czwaters.com Other research has evaluated temperatures ranging from 22°C to 75°C. ipp.ptnih.gov One study compared reaction temperatures of 22°C, 30°C, and 45°C and found no significant difference in the derivative yield after 60 minutes, ultimately selecting room temperature (22°C +/- 3°C) for convenience. nih.gov

Time: The duration of the reaction must be sufficient to allow for the complete conversion of glufosinate to its FMOC derivative. nih.gov Reported reaction times vary significantly across different optimized methods, ranging from a few minutes to several hours. nih.govresearchgate.net One study reported that the derivatized products were not stable before 4 hours of reaction time, after which the peak areas remained consistent. nih.gov Another protocol achieved optimal yield after 30 minutes at 60°C. lcms.czwaters.com A different optimization found that a 10-minute reaction at room temperature was sufficient before the reaction was stopped. ipp.pt Research has also shown that a reaction time of 60 minutes at room temperature is effective. nih.gov The stability of the FMOC derivative can be a factor, with one study noting stability for at least 24 hours after formation. lcms.czwaters.com

The table below provides examples of optimized reaction conditions from scientific literature.

Table 2: Optimized Reaction Conditions for this compound Derivatization

| pH | Temperature | Time | Key Findings | Reference(s) |

|---|---|---|---|---|

| 9 | 40°C | 4 hours | Complete derivatization was achieved; derivative products were stable after this time. | nih.gov, acs.org |

| 9 | 60°C | 30 minutes | Reaction gave an optimum yield under these automated conditions. | lcms.cz, waters.com |

| 9 | Room Temperature | 10 minutes | Sufficient time for the reaction before it was quenched with acid. | ipp.pt |

| 9.5 | 40°C | Overnight | Showed better performance in terms of peak shape and sensitivity. | nepjol.info |

Buffer systems are a critical component of the derivatization protocol, primarily to maintain the alkaline pH required for the reaction to proceed efficiently. piwet.pulawy.plnih.govacs.org The borate buffer is the most commonly used system for this purpose. acs.orgnih.govlcms.czwaters.com

The addition of a borate buffer ensures the necessary alkaline conditions (typically pH 9) for the nucleophilic substitution reaction between the amino group of glufosinate and FMOC-Cl. nih.govacs.org Studies have demonstrated that the inclusion of a borate buffer significantly improves the peak response of the derivatized analyte compared to an unbuffered solution. nih.gov The concentration of the borate buffer itself has been a subject of optimization. In one study, a 5% borate buffer addition resulted in a significantly higher compound response compared to 1% and 10% concentrations. acs.orgnih.gov However, interactions between the buffer concentration and other factors, like the FMOC-Cl concentration, exist. For example, a 10% borate buffer performed better when the FMOC-Cl concentration was high (20 mM), whereas a 5% borate buffer was superior at lower FMOC-Cl concentrations. acs.orgnih.gov

While borate buffer is effective, it is a non-volatile salt, which can lead to signal instability and deposits in mass spectrometry instruments. cloudfront.netipp.pt To circumvent this, some methods have successfully employed a volatile buffer, such as ammonium bicarbonate, which also maintains the required alkaline pH but avoids the issues associated with non-volatile salts. ipp.pt In some cases, an excess of borate buffer has been shown to potentially decompose the formed glyphosate-FMOC derivative, highlighting the need for careful optimization. piwet.pulawy.plmdpi.com

A primary challenge in the derivatization process with FMOC-Cl is the formation of the hydrolysis by-product, 9-fluorenylmethanol (FMOC-OH). piwet.pulawy.plcloudfront.net This occurs when the highly reactive FMOC-Cl reacts with water present in the sample matrix. nih.govcloudfront.net

The formation of FMOC-OH is problematic for several reasons. It is poorly soluble in water and can precipitate out of the solution. piwet.pulawy.plnih.govmdpi.com This precipitate can clog the liquid chromatography column or contaminate the ion source of the mass spectrometer, negatively affecting the robustness and sensitivity of the analysis. piwet.pulawy.plcloudfront.netmdpi.com Furthermore, an excess of FMOC-OH can interfere with the detection of the target analyte derivatives, potentially hindering quantification. nih.gov

Several strategies are employed to manage the interference from FMOC-OH:

Optimization of Reagent Concentration: Carefully controlling the concentration of FMOC-Cl to avoid a large excess can minimize the formation of FMOC-OH. nih.govacs.org Studies have shown that higher concentrations of the derivatizing agent lead to increased production of the by-product. nih.gov

Post-Derivatization Cleanup: A common approach is to remove FMOC-OH after the derivatization reaction is complete. This is often achieved using a solid-phase extraction (SPE) step. piwet.pulawy.plmdpi.comresearchgate.net For instance, an Oasis HLB cartridge can be used to retain the derivatized analyte while the FMOC-OH and residual borate buffer are washed away or selectively eluted. piwet.pulawy.plmdpi.com A rinsing step with a solvent like dichloromethane (B109758) has also been used to effectively remove FMOC-OH from the SPE cartridge. researchgate.net

Liquid-Liquid Partitioning: Another method involves a liquid-liquid extraction step after derivatization. For example, adding dichloromethane (DCM) and extracting an aliquot of the aqueous phase can help separate the analyte derivative from the less polar by-products. cloudfront.netnih.gov

By implementing these control measures, the negative impact of FMOC-OH on the analytical determination of this compound can be significantly reduced.

Advanced Analytical Methodologies for Glufosinate and Its Derivatized Forms Glufosinate Fmoc

Chromatographic Techniques and Separations

The analysis of Glufosinate-FMOC predominantly relies on liquid chromatography techniques. The choice of method is often dictated by the sample matrix, required sensitivity, and the available instrumentation. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are the most widely used techniques, often coupled with mass spectrometry (MS) for sensitive and selective detection. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC remains a cornerstone for the analysis of this compound, offering robust and reliable separation. Pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) is a frequently employed technique to improve the chromatographic behavior and detectability of glufosinate (B12851). digitellinc.comusgs.gov This process attaches a fluorescent and UV-active group to the glufosinate molecule, making it amenable to common HPLC detectors. digitellinc.comwaters.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for the separation of the relatively nonpolar this compound derivative. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

One study detailed a method for analyzing glufosinate in its formulations using a C18 column. scholarsresearchlibrary.com The mobile phase consisted of a mixture of 5 ml/L ammonium (B1175870) acetate (B1210297) aqueous solution (containing 0.2% (v/v) formic acid) and acetonitrile (B52724) in a 50:50 (v/v) ratio. This method yielded a sharp peak for glufosinate with a runtime of 15 minutes. scholarsresearchlibrary.com Another method for the determination of glufosinate-P-ammonium in soil utilized an ACE-C18 column with a gradient elution of acetonitrile and 0.2% phosphoric acid solution. mdpi.com

The following table summarizes typical RP-HPLC conditions for this compound analysis:

| Parameter | Condition 1 | Condition 2 |

| Column | NUCLEODUR C18 Gravity | InertSustain C18 (3 µm, 150 x 2.1 mm I.D.) |

| Mobile Phase | A: Acetonitrile; B: H3PO4, pH 1.2 | A: Acetonitrile; B: 5 mM CH3COONH4 in H2O |

| Gradient | 30-35% A in 27 min, 35-90% A in 3 min, 90% A for 6 min, 90-30% A in 2 min, 30% A for 7 min | 5% A to 63% A in 9.3 min, to 95% A in 3.7 min |

| Flow Rate | 0.5 mL/min | 0.25 mL/min |

| Detection | Fluorescence (Ex. 263 nm, Em. 317 nm) | LC/MS/MS |

| Reference | mn-net.com | glsciences.com |

This table is interactive. You can sort and filter the data by clicking on the headers.

Ion-exchange chromatography (IEC) is another valuable technique for the analysis of glufosinate, particularly in its underivatized, ionic form. tandfonline.com This method separates molecules based on their net charge. For glufosinate, which is an amino acid derivative, anion-exchange chromatography is often employed. tandfonline.comnih.gov

Research has demonstrated the use of polymer-based ion-exchange columns for the retention of underivatized glufosinate. chromatographytoday.com One method utilized a polymer anion-exchange column (Dionex IonPac AS16) with 30 mM citric acid as the eluent to separate glufosinate from other polar herbicides. nih.gov Another approach employed a polymer-based apHera™ NH2 column, which is stable under the high pH conditions necessary for the efficient ionization of glufosinate. chromatographytoday.comsigmaaldrich.com

A study on the direct analysis of glufosinate in cereals used a polymer-based, ion-exchange chromatography column with a mobile phase of water, methanol, and ammonium carbonate, which ensured proper ionization under negative electrospray ionization (ESI) conditions. chromatographytoday.com

| Parameter | Condition 1 | Condition 2 |

| Column | Dionex IonPac AS16 (4.0 mm x 250 mm) | apHera™ NH2 (15 cm x 4.6 mm, 5-micron) |

| Mobile Phase | 30 mM citric acid | Water and ammonium carbonate at pH 9 with 5% methanol |

| Flow Rate | 0.70 mL/min | Not Specified |

| Detection | Inductively coupled plasma mass spectrometry (ICP-MS) | LC-MS/MS |

| Reference | nih.gov | chromatographytoday.com |

This table is interactive. You can sort and filter the data by clicking on the headers.

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These benefits are particularly valuable for the trace analysis of this compound in complex matrices. nih.govnih.gov

A simplified UHPLC-MS/MS method was developed for the determination of glufosinate in water after derivatization with FMOC-Cl. This method involved a two-hour derivatization step followed by cleanup with dichloromethane (B109758) and analysis by reversed-phase UHPLC-MS/MS. nih.govcloudfront.net The use of UHPLC significantly reduced the analysis time while maintaining excellent sensitivity, with a limit of quantification (LOQ) of 0.1 μg/L for glufosinate. nih.govcloudfront.net

Another UHPLC-MS/MS method for water samples demonstrated high simplicity, robustness, and sensitivity without the need for pre-concentration steps. nih.gov This method achieved a very low LOQ of 0.025 µg/L for this compound. nih.gov

Two-Dimensional Liquid Chromatography (2D-LC)

Two-dimensional liquid chromatography (2D-LC) provides enhanced separation power by combining two different chromatographic columns or separation modes in a single analysis. This is particularly useful for resolving target analytes from complex sample matrices.

An application using open-architecture UPLC with 2D-LC technology was developed for the analysis of glufosinate in tap and surface water. waters.comselectscience.netlcms.cz In this setup, the derivatized sample was first loaded onto a trap column. A weak reversed-phase sorbent was found to be most effective for trapping the this compound derivative. waters.com The trapped analytes were then back-flushed onto a high-resolution analytical column for separation. waters.comlcms.cz This automated 2D-LC approach allowed for the detection of glufosinate at the 1 ppb level. waters.comlcms.cz

Column Chemistry and Stationary Phase Selection (e.g., C18, Charged-Surface)

The choice of column chemistry and stationary phase is critical for achieving optimal separation of this compound.

C18 Columns : As the most common reversed-phase stationary phase, C18 (octadecyl) columns are widely used for the analysis of the nonpolar this compound derivative. scholarsresearchlibrary.commdpi.comglsciences.com The hydrophobic C18 chains interact with the nonpolar FMOC moiety, providing good retention and separation. An ACE-C18 column was shown to provide good peak shape and separation for derivatized glufosinate. mdpi.com

Charged-Surface and Hybrid Columns : For the analysis of underivatized glufosinate, which is highly polar, specialized stationary phases are required. Hybrid ion-exchange/HILIC (Hydrophilic Interaction Liquid Chromatography) columns have been developed to provide balanced retention for polar analytes like glufosinate. lcms.cz These columns contain both ion-exchange and HILIC functionalities on a single ligand, allowing for mixed-mode separations. lcms.cz The Torus DEA column, which offers HILIC and weak anion-exchange (WAX) interactions, has also been successfully used for the analysis of underivatized glufosinate. waters.com

Polymer-based Columns : Polymer-based columns, such as those with quaternary ammonium groups on a polyvinyl alcohol base (e.g., Shodex HILICpak VT-50 2D), are suitable for the analysis of glufosinate under alkaline conditions. shodexhplc.comshodex.com These columns are stable at high pH, which can improve the peak shape of glufosinate. shodex.com

Porous Graphitic Carbon (PGC) Columns : Hypercarb columns, which have a porous graphitic carbon stationary phase, have also been used for the analysis of glufosinate in edible oils. nih.gov

Spectrometric Detection and Quantification

Spectrometric methods are central to the analysis of this compound, offering the high sensitivity and selectivity required for detecting trace levels in various samples. The two primary techniques employed are fluorescence detection and mass spectrometry.

Fluorescence Detection Principles (HPLC-FLD)

High-Performance Liquid Chromatography coupled with a Fluorescence Detector (HPLC-FLD) is a widely used method for quantifying glufosinate. mdpi.com The fundamental principle of this technique rests on the derivatization step. Glufosinate itself is not naturally fluorescent, but the FMOC-Cl reagent reacts with its amino group to form the this compound derivative. scielo.br This derivative possesses the fluorenyl group, which is a strong fluorophore.

After the derivatized sample is injected into the HPLC system and the components are separated on a chromatographic column, the eluate passes through the fluorescence detector. The detector exposes the this compound molecules to a specific excitation wavelength of light (e.g., 254 nm), causing them to fluoresce. mdpi.com The detector then measures the intensity of the emitted light at a higher wavelength (e.g., 279.8 nm), which is directly proportional to the concentration of the analyte. mdpi.com While HPLC-FLD offers good sensitivity, its specificity can be limited compared to mass spectrometry, as other naturally fluorescent compounds in a complex sample matrix could potentially interfere with the measurement. usgs.gov

Under optimized conditions, the this compound derivative can be separated and detected with distinct retention times. For example, in one study, the derivative showed a retention time of 17.93 minutes. scielo.brresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the definitive technique for the analysis of this compound. It provides superior sensitivity and specificity compared to fluorescence detection. usgs.govmdpi.com The derivatized analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are separated and detected based on their mass-to-charge (m/z) ratio. ipp.pt

Analysis using a single quadrupole mass spectrometer involves monitoring a specific ion corresponding to the mass of the derivatized glufosinate molecule. usgs.gov In negative ion mode, this is typically the deprotonated molecule, [M-H]⁻. The molecular weight of this compound is approximately 403.4 g/mol , and analysts would set the instrument to selectively monitor for ions with this m/z ratio. usgs.gov While this method is more selective than non-MS detectors, it can still be susceptible to matrix interferences, where other compounds in the sample have the same nominal mass as the target analyte, potentially leading to inaccurate quantification. usgs.gov

Tandem mass spectrometry (LC-MS/MS) significantly enhances analytical performance by providing an additional dimension of separation and detection. usgs.gov This technique uses a triple quadrupole or similar instrument configuration and is most often operated in Multiple Reaction Monitoring (MRM) mode. sciex.comnemi.gov

The process involves:

Precursor Ion Selection: In the first quadrupole (Q1), only the ion corresponding to the deprotonated this compound molecule (the precursor ion, e.g., m/z 402.3) is allowed to pass. sciex.com

Fragmentation: The selected precursor ion is then fragmented by collision with an inert gas (like argon) in the second quadrupole (q2), which acts as a collision cell. ipp.pt

Product Ion Selection: The resulting fragment ions (product ions) are directed into the third quadrupole (Q3), which is set to monitor for one or more specific product ions that are characteristic of the this compound structure (e.g., m/z 206.2). sciex.com

This precursor-to-product ion transition is highly specific to the target analyte, virtually eliminating matrix interferences and drastically lowering detection limits. usgs.gov Typically, one transition is used for quantification, while a second is used for confirmation, ensuring reliable identification. ipp.pt

To achieve maximum sensitivity and reliability in MS/MS analysis, several instrumental parameters must be carefully optimized for the specific this compound derivative.

Precursor and Product Ions: The deprotonated molecule [M-H]⁻ is consistently used as the precursor ion. Common product ions for this compound result from the cleavage of the FMOC group and other bonds. The most abundant and stable fragments are chosen for quantification and confirmation.

Cone Voltage (CV) or Declustering Potential (DP): This voltage is applied to the ions as they move from the atmospheric pressure ion source into the vacuum of the mass spectrometer. It must be high enough to prevent ion clustering but low enough to avoid unwanted fragmentation of the precursor ion before it reaches the collision cell.

Collision Energy (CE): This parameter controls the energy of the collision between the precursor ion and the collision gas. It is optimized for each specific MRM transition to produce the highest possible abundance of the desired product ion.

The following tables showcase optimized MS/MS parameters for this compound from various research findings.

Table 1: Optimized MS/MS Parameters for this compound (Negative ESI Mode)

| Parameter | Value | Reference |

| Precursor Ion (Q1) m/z | 402.3 | sciex.com |

| Product Ion (Q3) m/z | 206.2 (Quantifier) | sciex.com |

| Declustering Potential (DP) | -60 V | sciex.com |

| Collision Energy (CE) | -16 V | sciex.com |

| Product Ion 2 (Q3) m/z | 402.3 -> 183.0 (Qualifier) | sciex.com |

| Collision Energy (CE) 2 | -21 V | sciex.com |

Table 2: Optimized MS/MS Parameters for this compound from a Separate Study

| Compound | Cone Voltage (V) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| This compound | 35 | 402.4 | 180.1 (Quantifier) | 15 | ipp.pt |

| 206.1 (Qualifier) | 15 | ipp.pt |

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for quantitative analysis, as it provides the highest level of accuracy and precision by correcting for matrix effects and variations in sample preparation. mdpi.comusgs.gov The method involves adding a known quantity of a stable, isotopically labeled version of the analyte, such as D₃-Glufosinate, to the sample at the very beginning of the analytical procedure. mdpi.com

This internal standard is chemically identical to the target analyte (Glufosinate) and thus behaves the same way during extraction, derivatization with FMOC-Cl, cleanup, and ionization in the MS source. usgs.govusgs.gov However, because it contains heavier isotopes (e.g., deuterium (B1214612) instead of hydrogen), it has a slightly higher mass. The mass spectrometer can distinguish between the native this compound and the labeled Glufosinate-D₃-FMOC based on their different precursor and/or product ion masses.

By measuring the ratio of the response of the native analyte to the response of the isotopically labeled internal standard, any loss of analyte during sample workup or any suppression of the MS signal by the sample matrix is effectively canceled out. usgs.gov This allows for highly accurate quantification, even in complex matrices. mdpi.com When a labeled standard for glufosinate is used in a method that also analyzes glyphosate (B1671968) with its own labeled standard, the technique for glufosinate may be referred to as "pseudo isotope dilution". usgs.govusgs.gov

Sample Preparation and Cleanup Strategies for Complex Matrices

The accurate quantification of Glufosinate is fundamentally dependent on the efficacy of sample preparation and cleanup procedures. Due to its high polarity, zwitterionic nature, and structural similarity to endogenous amino acids, Glufosinate is challenging to isolate from complex sample matrices such as food, soil, and water. These matrices contain numerous co-extractives that can interfere with chromatographic separation and mass spectrometric detection, leading to ion suppression or enhancement. Derivatization of Glufosinate with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to form the less polar, more hydrophobic this compound is a common strategy that not only improves chromatographic retention and detection sensitivity but also dictates the choice of cleanup techniques. The following sections detail the critical extraction and purification strategies tailored for the analysis of Glufosinate, often involving its FMOC derivative.

The initial extraction step aims to efficiently transfer Glufosinate from the sample matrix into a liquid phase while minimizing the co-extraction of interfering substances. The amphoteric properties of Glufosinate allow for its solubilization under both acidic and alkaline conditions.

Alkaline Aqueous Extraction: This is a widely adopted method that leverages the solubility of Glufosinate in water at an elevated pH. Typically, an aqueous solution adjusted to a pH between 9 and 11 with a base like ammonium hydroxide (B78521) is used as the extraction solvent. The alkaline environment ensures that the carboxylic acid and phosphinic acid groups of Glufosinate are deprotonated, enhancing its aqueous solubility. Furthermore, chelating agents such as ethylenediaminetetraacetic acid (EDTA) are frequently added to the extraction solution. EDTA sequesters divalent metal cations (e.g., Ca²⁺, Mg²⁺) present in the matrix, which could otherwise form insoluble complexes with Glufosinate, thereby increasing extraction recovery.

Formic Acid Extraction: An alternative approach involves extraction with a dilute acidic solution, commonly 0.1% to 1% formic acid in water. Under these conditions (pH ~2-3), the amine group of Glufosinate is protonated, forming a cation that is readily soluble in the aqueous phase. This method is particularly advantageous as formic acid is a common mobile phase additive in liquid chromatography-mass spectrometry (LC-MS), ensuring compatibility with subsequent analytical steps. However, acidic extraction can sometimes lead to higher co-extraction of other acidic matrix components.

The choice between alkaline and acidic extraction depends on the specific matrix and the subsequent cleanup and derivatization steps.

| Parameter | Alkaline Aqueous Extraction | Formic Acid Extraction |

|---|---|---|

| pH Range | 9 - 11 | 2 - 3 |

| Mechanism | Deprotonation of acidic functional groups (carboxylate, phosphinate) to enhance aqueous solubility. | Protonation of the amine functional group to form a soluble cation. |

| Common Reagents | Water, Ammonium Hydroxide, EDTA, Sodium Hydroxide | Water, Formic Acid |

| Key Advantage | High extraction efficiency, especially from matrices rich in divalent cations (when using EDTA). | Direct compatibility with reversed-phase LC-MS mobile phases. |

| Considerations | Requires pH adjustment before subsequent derivatization or SPE steps. | May co-extract a higher amount of acidic interferences from certain matrices. |

Following initial liquid extraction, Solid-Phase Extraction (SPE) is the most critical cleanup step for removing interferences. The choice of SPE sorbent and methodology is heavily influenced by whether the cleanup is performed on the native Glufosinate or the this compound derivative.

For high-throughput laboratories, online SPE coupled directly to an LC-MS/MS system offers significant advantages. In this configuration, the crude or partially cleaned extract is injected into the system, where it first passes through a small SPE cartridge. Interfering compounds are washed to waste, after which a switching valve redirects the flow to elute the retained analyte (typically this compound) from the SPE cartridge onto the analytical column for separation and detection. This automated process minimizes manual labor, reduces the risk of sample contamination and error, improves reproducibility, and shortens analysis time. A common setup involves using a polymeric reversed-phase or C18 SPE cartridge to trap the this compound derivative before its transfer to the analytical column.

The selection of the appropriate SPE sorbent is paramount for achieving a clean final extract.

Polymeric Reversed-Phase Sorbents (e.g., Oasis HLB, Strata-X): Sorbents like Oasis HLB (a hydrophilic-lipophilic balanced copolymer of N-vinylpyrrolidone and divinylbenzene) and Strata-X are highly effective for cleaning up the this compound derivative. The derivatization renders the molecule significantly more hydrophobic, allowing it to be retained on these reversed-phase materials. The hydrophilic character of the sorbent provides some retention for more polar compounds, but the protocol is designed to retain the moderately non-polar this compound while more polar matrix components are removed during the washing step. These sorbents are robust across a wide pH range, making them compatible with various extraction conditions.

Silica-Based Reversed-Phase Sorbents (e.g., C18): Traditional C18 (octadecylsilane) sorbents are the gold standard for retaining non-polar compounds. While they exhibit poor to no retention for native, polar Glufosinate, they are exceptionally well-suited for the cleanup of the hydrophobic this compound derivative. In a typical workflow, the derivatized extract is loaded onto a C18 cartridge, washed with a high-percentage aqueous solution to remove salts and polar interferences, and then the this compound is eluted with a strong organic solvent like acetonitrile or methanol.

| Sorbent Name | Sorbent Type | Primary Retention Mechanism | Target Analyte Form | Application Notes |

|---|---|---|---|---|

| Oasis HLB | Polymeric (N-vinylpyrrolidone-divinylbenzene copolymer) | Reversed-Phase (Hydrophobic & Hydrophilic Interaction) | This compound | Versatile and pH-stable. Excellent for retaining the derivative while removing polar interferences. Good for complex matrices. |

| C18 (Octadecylsilane) | Silica-based | Reversed-Phase (Hydrophobic Interaction) | This compound | Highly effective for the hydrophobic derivative. Not suitable for native Glufosinate. Standard choice in many established methods. |

| Strata-X | Polymeric (Modified Styrene-Divinylbenzene) | Reversed-Phase (Hydrophobic & π-π Interaction) | This compound | Similar application to Oasis HLB. Provides strong retention for the derivatized analyte. |

Molecularly Imprinted Solid-Phase Extraction (MIP-SPE) represents a cutting-edge cleanup technique offering superior selectivity. MIPs are synthetic polymers engineered with high-affinity binding sites that are complementary in shape, size, and functionality to a target molecule. They are created by polymerizing functional monomers and a cross-linker in the presence of a template molecule (in this case, Glufosinate or a structural analog). After polymerization, the template is removed, leaving behind specific recognition cavities.

When a sample extract is passed through a MIP-SPE cartridge, the Glufosinate molecules selectively bind to these cavities, while structurally different matrix components pass through. This "lock-and-key" recognition results in an exceptionally clean extract, significantly reducing matrix effects and improving analytical accuracy. While highly effective, the development of MIPs is analyte-specific, and challenges such as template bleeding (trace amounts of the template leaching from the polymer) must be addressed.

The most successful analytical workflows for Glufosinate integrate the derivatization and cleanup steps strategically. The predominant and most robust approach is derivatization prior to SPE cleanup . This workflow proceeds as follows:

Extraction: Glufosinate is extracted from the sample matrix using an appropriate aqueous solvent (e.g., alkaline water with EDTA).

Derivatization: The crude aqueous extract is buffered to an alkaline pH (typically pH 9-10 using a borate (B1201080) buffer), and the derivatizing agent, FMOC-Cl (dissolved in an organic solvent like acetonitrile), is added. The reaction proceeds to form the stable and hydrophobic this compound.

SPE Cleanup: The entire reaction mixture is then loaded onto a reversed-phase SPE cartridge (e.g., C18 or Oasis HLB). The now-hydrophobic this compound is strongly retained on the sorbent.

Wash and Elute: The cartridge is washed with water or a weak organic solution to remove salts, excess derivatizing agent, and polar matrix interferences. Finally, the purified this compound is eluted with a strong organic solvent (e.g., acetonitrile or methanol), ready for LC-MS/MS analysis.

This sequence is highly effective because it transforms the analytical target from a polar, difficult-to-retain molecule into a non-polar, easy-to-retain derivative, enabling the use of powerful and well-understood reversed-phase cleanup mechanisms.

Minimization of Matrix Effects and Ion Suppression

In the analysis of this compound using liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), matrix effects are a significant challenge. These effects, manifesting as either ion suppression or enhancement, arise from co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte, potentially compromising the accuracy and sensitivity of the method. nih.govmdpi.com

Several strategies are employed to mitigate these interferences. A primary approach is the implementation of an effective sample cleanup procedure. Solid-phase extraction (SPE) is commonly utilized to remove interfering compounds before derivatization and analysis. nih.govusrtk.org For instance, a post-derivatization SPE cleanup step can eliminate excess reagents and by-products like borate buffer, which can cause signal instability. piwet.pulawy.pl The use of specific SPE cartridges, such as Oasis HLB, helps separate the derivatized analytes from highly polar matrix components like carbohydrates found in honey. usrtk.org Further refinement, such as a dichloromethane rinse of the SPE cartridge, can reduce derivatization byproducts like 9-fluorenylmethanol (FMOC-OH). acs.org

Another effective strategy is the simple dilution of the sample extract. alanplewis.com This reduces the concentration of matrix components relative to the analyte, thereby lessening their impact on ionization. However, this approach must be balanced against the potential loss of analytical sensitivity. alanplewis.com

The optimization of the derivatization and chromatographic conditions is also crucial. The derivatization of glufosinate with 9-fluorenylmethylchloroformate (FMOC-Cl) increases its lipophilicity. hh-ra.org This enhanced property improves retention on reversed-phase (RP) analytical columns, allowing for better chromatographic separation from unretained or poorly retained polar interferences. usrtk.orghh-ra.org The addition of chelating agents like ethylenediaminetetraacetic acid (EDTA) can minimize the complexation of glufosinate with metal ions, but its concentration must be optimized, as higher levels (≥5%) can lead to ion suppression. acs.orgacs.org

The most robust method for compensating for unavoidable matrix effects is the use of isotopically labeled internal standards (IS). nih.govresearchgate.net An ideal internal standard, such as D3-Glufosinate, co-elutes with the analyte and experiences similar ionization suppression or enhancement. nih.govusrtk.org By calculating the ratio of the analyte signal to the IS signal, the variability introduced by the matrix can be effectively corrected, leading to more accurate and precise quantification. nih.govusgs.gov In some complex matrices, matrix-matched calibration standards are prepared by spiking blank matrix extracts with known concentrations of the analyte to account for the specific effects of that matrix. researchgate.netresearchgate.net

Researchers can quantitatively assess matrix effects by comparing the analyte's response when spiked into a post-extraction sample with its response in a pure solvent at the same concentration. mdpi.com Studies have reported both ion suppression and enhancement for glufosinate analysis in various matrices like urine and soil. nih.govmdpi.com For example, in one study on human urine, an ionization enhancement of 22.2% was observed for glufosinate. nih.govnih.gov In another, matrix effects for glufosinate in water were found to be within acceptable levels, ranging from -9% (suppression) to +9% (enhancement). embrapa.br

Method Validation and Performance Assessment

The validation of any analytical method is critical to ensure that it is fit for its intended purpose. For the determination of this compound, method validation demonstrates the reliability, accuracy, and precision of the results. Validation is performed according to internationally recognized guidelines, such as SANTE, and typically assesses linearity, limits of detection and quantification, accuracy, precision, selectivity, and robustness. piwet.pulawy.plmdpi.com

Linearity and Calibration Curve Construction

Linearity establishes the relationship between the instrumental response and the known concentration of the analyte over a specific range. For this compound analysis, linearity is typically evaluated by constructing a calibration curve from a series of standards of varying concentrations. cnr.it Excellent linearity is consistently reported in the literature, with correlation coefficients (R² or r²) greater than 0.99. piwet.pulawy.plmdpi.comembrapa.brcnr.it

To counteract heteroscedasticity (non-constant variance) in the data, weighted linear regression, often with a weighting factor of 1/x or 1/x², is frequently applied. embrapa.brcnr.itipp.pt Calibration can be performed using solvent-based standards, but for complex samples, matrix-matched calibration is often preferred to compensate for matrix effects. lcms.cz The back-calculated concentrations of the calibration points should ideally be within ±20% of their nominal values. piwet.pulawy.pl

| Concentration Range | Matrix | Correlation Coefficient (R²) | Reference |

|---|---|---|---|

| 0.025 - 5 µg/L | Water (Tap, Surface, Ground) | >0.999 | cnr.it |

| 1 - 200 µg/L | Irrigation Water | >0.997 | ipp.pt |

| 0.1 - 100 ng/mL | Urine | >0.99 | nih.gov |

| 0.1 - 3 µg/L | Tap Water | >0.998 | lcms.cz |

| LOQ - 500 µg/kg | Beebread | >0.98 | piwet.pulawy.pl |

Determination of Detection and Quantification Limits (LOD, LOQ, MDL, MRL)

The limit of detection (LOD) and limit of quantification (LOQ) define the sensitivity of the analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. acs.orgmdpi.com These limits are often established based on the signal-to-noise (S/N) ratio of the chromatogram, typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. acs.org Alternatively, they can be determined experimentally as the lowest concentration level that meets predefined criteria for recovery and precision. embrapa.br Method Detection Limits (MDLs) and Method Reporting Limits (MRLs) are also used, with MRLs often set at the LOQ. usgs.gov

The sensitivity achieved for this compound is highly dependent on the sample matrix and the specifics of the analytical method, including the sample preparation and instrumentation used.

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| LOD | 0.057 µg/L | Water | usgs.gov |

| LOQ | 1.0 µg/L | Irrigation Water | ipp.pt |

| LOD | 1.22 µg/kg | Soil | mdpi.com |

| LOQ | 3.66 µg/kg | Soil | mdpi.com |

| LOQ | 0.0025 µg/L | Water | embrapa.br |

| LOQ | 5 µg/kg | Beebread | piwet.pulawy.pl |

| LOQ | 0.04 mg/kg | Soybean | nih.gov |

Accuracy Assessment (Recovery Studies)

Accuracy refers to the closeness of a measured result to the true value. It is typically evaluated through recovery studies, where a blank matrix is fortified (spiked) with a known amount of the analyte at different concentration levels. mdpi.com The spiked samples are then processed through the entire analytical procedure, and the measured concentration is compared to the known spiked amount. The result is expressed as a percentage recovery. According to common validation guidelines, mean recoveries should fall within a range of 70% to 120%. mdpi.comembrapa.br

| Recovery Range | Matrix | Spike Levels | Reference |

|---|---|---|---|

| 79.1% - 119% | Urine | Not specified | nih.gov |

| 93.56% ± 7.76% | Soil | Not specified | mdpi.com |

| 79% - 111% | Water | 0.0025 to 1 µg/L | embrapa.br |

| 97% | Tap Water | 0.2 µg/L | lcms.cz |

| 76% - 111% | Beebread | LOQ to 500 µg/kg | piwet.pulawy.pl |

Precision Analysis (Repeatability and Reproducibility)

Precision measures the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). mdpi.com Precision is assessed under two main conditions:

Repeatability (Intra-day precision): The variation observed when the analysis is performed by one operator on the same equipment over a short period. nih.gov

Reproducibility (Inter-day or intermediate precision): The variation arising from conducting the analysis in the same laboratory but on different days, by different analysts, or with different equipment. nih.govembrapa.br

For pesticide residue analysis, an RSD of ≤ 20% is generally considered acceptable. mdpi.comembrapa.br

| Precision Type | Value (%RSD) | Matrix | Reference |

|---|---|---|---|

| Intra-day | 3.13% - 10.8% | Urine | nih.gov |

| Inter-day | 5.93% - 12.9% | Urine | nih.gov |

| Repeatability | <8.3% | Soil | mdpi.com |

| Repeatability (RSDr) | ≤10.1% | Water | embrapa.br |

| Intermediate Precision | ≤14.1% | Water | embrapa.br |

| Repeatability | <10% | Tap Water | lcms.cz |

| Repeatability (RSDr) | ≤18% | Beebread | piwet.pulawy.pl |

Stability of Derivatized Analytes in Samples

The stability of derivatized analytes is a critical factor in ensuring the accuracy and reliability of analytical results, particularly when dealing with complex environmental and biological samples. For glufosinate, which is often derivatized with 9-fluorenylmethylchloroformate (FMOC-Cl) to enhance its detectability in chromatographic methods, understanding the stability of the resulting this compound derivative is paramount. The stability is influenced by several factors, including storage temperature, duration, sample matrix, and the pH of the medium.

Research has shown that the stability of FMOC-derivatized glufosinate can vary significantly under different conditions. For instance, in a study analyzing glyphosate, glufosinate, and AMPA in tap and surface water, the FMOC derivatives were found to be stable for 24 hours. waters.com This timeframe was deemed sufficient for overnight analysis of a batch of 50 samples. waters.com The derivatization reaction was quenched and the product stabilized by the addition of hydrochloric acid. waters.com

In another investigation focusing on soil samples, the stability of the FMOC derivatives of glufosinate, glyphosate, and AMPA was confirmed to be unchanged for up to 10 days when stored under appropriate conditions. alanplewis.com The optimal conditions for the derivatization itself were found to be at a temperature between 15 and 30 °C with a reaction time of 60 minutes. alanplewis.com Interestingly, higher reaction temperatures tended to decrease the yield of the derivatized product. alanplewis.com

A more recent study delved into the derivatization of glufosinate, glyphosate, and AMPA, noting that the derivatized products reached a stable peak after 4 hours. nih.gov This research highlighted the importance of optimizing derivatization conditions, such as buffer concentrations and the concentration of the derivatizing agent, to ensure complete reaction and stability. nih.govacs.org The use of a borate buffer helps maintain the necessary pH for the reaction, while EDTA is added to chelate metallic ions that could interfere with the process. nih.govacs.org After derivatization, the reaction is typically stopped by acidification, for example, with phosphoric acid, and the sample is stored at a low temperature (e.g., 4 °C) to maintain stability. nih.govacs.org

The stability of the underivatized glufosinate in samples is also a key consideration. One study on the field dissipation and storage stability of glufosinate ammonium in soil found that it was stable for two months when the soil samples were stored at -20°C. researchgate.netnih.gov This indicates that proper storage of original samples is crucial before the derivatization step is performed.

The table below summarizes findings from various studies on the stability of this compound under different conditions.

| Sample Matrix | Derivatization Conditions | Storage Conditions of Derivative | Stability Duration | Reference |

| Tap and Surface Water | Derivatization with FMOC-Cl, quenched with hydrochloric acid. | Not specified | 24 hours | waters.com |

| Soil | Derivatization with FMOC in pure water at 15-30 °C for 60 minutes. | Not specified | 10 days | alanplewis.com |

| Water (General) | Derivatization with 2.5 mM FMOC-Cl and 5% borate buffer for 4 hours at 40 °C in the dark, stopped with phosphoric acid. | Stored at 4 °C | At least 4 hours (stable after peaking) | nih.govacs.org |

| River Water | Microwave-assisted derivatization with FMOC-Cl for less than 2.5 minutes. | Not specified | Not explicitly stated, but method validated for analysis. | nih.gov |

| Derivatized Water Samples | Not specified | Not specified | Within 20% of initial concentration after 52 and 64 days. | usgs.gov |

It is also important to note that byproducts of the derivatization reaction, such as FMOC-OH, can form, especially with higher concentrations of FMOC-Cl. nih.gov This byproduct is poorly soluble in water and can precipitate, potentially interfering with the chromatographic analysis and affecting the stability and accuracy of the results. nih.govposhbee.eu Therefore, controlling the concentration of the derivatizing agent and the reaction time is essential for producing a stable derivative and achieving reliable quantification. nih.gov

Environmental Dynamics and Fate of Glufosinate

Degradation in Soil Ecosystems

The persistence and degradation of glufosinate (B12851) in soil are critical factors in its environmental impact. It is primarily broken down by microorganisms, with its half-life and degradation pathways influenced by various soil and environmental conditions.

The principal mechanism for glufosinate degradation in soil is microbial metabolism. basf.comnih.govchemicalbook.com Soil microorganisms utilize glufosinate and break it down into several metabolites. The primary degradation pathway involves the transformation of glufosinate into 3-methylphosphinico-propionic acid (MPP) and subsequently into 2-methylphosphinico-acetic acid (MPA). pan-india.orgnih.govekb.eg Ultimately, these compounds are broken down into carbon dioxide. pan-india.org Another metabolite, 2-acetamido-4-methylphosphinico-butanoic acid (NAG), has also been identified, particularly in studies involving photolysis on soil. mt.govregulations.gov The degradation process is influenced by the types of microbial populations present, with some studies isolating specific bacterial strains like Burkholderia sacchari, Serratia marcescens, and Pseudomonas psychrotolerans for their ability to degrade glufosinate. researchgate.net

The key metabolites in the soil degradation of glufosinate are:

3-methylphosphinico-propionic acid (MPP): The main initial degradation product. nih.govekb.eg

2-methylphosphinico-acetic acid (MPA): A further degradation product of MPP. nih.govekb.eg

2-acetamido-4-methylphosphinico-butanoic acid (NAG): A metabolite observed in some degradation studies. regulations.gov

The half-life of glufosinate in soil—the time it takes for half of the applied amount to degrade—varies significantly depending on soil properties and environmental conditions. It is generally considered non-persistent in soil environments. herts.ac.uk

Under aerobic (oxygen-present) conditions, the half-life of glufosinate is relatively short, typically ranging from 3 to 11 days. pan-india.org Other studies report ranges of 4 to 10 days, 8.5 to 23 days, and up to 25 days depending on the specific soil type and conditions. chemicalbook.combeyondpesticides.orgresearchgate.net In anaerobic (oxygen-absent) conditions, degradation is slower, with reported half-lives of 5-10 days in one study and up to 37 or even 60 days in others. pan-india.orgbeyondpesticides.orgepa.gov

Factors such as soil texture and organic matter content play a significant role. For instance, the shortest half-lives are often observed in soils with high clay and organic matter content. msss.com.my Research has documented half-lives of 1-10 days in sandy loam soils and 15-25 days in clay and clay loam soils. ncsu.edu

Table 1: Reported Half-Life of Glufosinate in Different Soil Conditions

| Soil Condition | Half-Life (Days) | Source(s) |

| Aerobic | 3 - 11 | pan-india.org |

| Aerobic | 4 - 10 | chemicalbook.com |

| Aerobic | 8.5 - 23 | regulations.govbeyondpesticides.org |

| Aerobic (Sandy Loam) | 1 - 10 | ncsu.edu |

| Aerobic (Clay/Clay Loam) | 15 - 25 | ncsu.edu |

| Anaerobic | 5 - 10 | pan-india.org |

| Anaerobic | 37 | beyondpesticides.org |

| Anaerobic (Silt Loam) | 45 - 60 | epa.gov |

Several environmental factors can influence the rate at which glufosinate degrades in the soil:

Microbial Activity: This is the most critical factor, as microorganisms are the primary drivers of degradation. nih.govresearchgate.net Soils with robust and adapted microbial communities will break down the herbicide more quickly.

Soil Type and Composition: The leaching potential of glufosinate is reduced with increasing soil clay and organic matter content. mda.state.mn.us These components can adsorb the herbicide, affecting its availability for degradation. msss.com.myresearchgate.net

Temperature and Moisture: Optimal temperature and moisture levels for microbial activity will accelerate glufosinate degradation. nih.govresearchgate.net

Oxygen Availability: Degradation is typically faster in aerobic conditions compared to anaerobic ones. pan-india.orgbeyondpesticides.org

Light: While microbial degradation is the main pathway, some studies indicate that glufosinate is also subject to light-mediated degradation (photolysis) on soil surfaces, with a reported half-life of 35-36 days, a process that also requires microbial activity. epa.gov

Rainfall: Rainfall can affect efficacy and may also influence degradation rates. researchgate.netncsu.edu

Transport and Distribution in Aquatic Systems

Due to its high water solubility, glufosinate has the potential to move from soil into aquatic environments, although its strong adsorption to soil particles can limit this movement. pan-india.orgherts.ac.uk

The degradation of glufosinate in water is also primarily a microbial process. Studies have shown that its persistence varies significantly depending on the type of water.

Distilled Water: In sterile environments like distilled water, degradation is almost negligible, as microbial activity is absent. researchgate.net Glufosinate is stable to hydrolysis at various pH levels (5, 7, and 9) and is also stable to photolysis in sterile aqueous solutions. nih.govepa.gov

Well Water: In well water, which typically has lower microbial activity than surface water, glufosinate degradation is slight. researchgate.net

River Water: Degradation is fastest in river water due to higher microbial populations. One study reported a half-life of 25 days in river water. researchgate.net

In aerobic aquatic systems, the half-life can range from 11 to 87 days. regulations.gov However, in anaerobic aquatic environments, glufosinate is much more persistent, with one study measuring a half-life of 415 days. regulations.gov

Glufosinate is considered to be mobile to highly mobile in soil, but this is counteracted by its rapid degradation and adsorption to soil particles. beyondpesticides.orgepa.gov Its potential to leach into groundwater is a concern, particularly in sandy soils with low organic matter. pan-india.orgmda.state.mn.us

Soil column experiments have shown that glufosinate and its degradates did not leach further than 6 inches in loam or clay soils. mda.state.mn.us

In sandy soils, leaching was observed up to 24 inches. mda.state.mn.us

The mobility of glufosinate is reduced in soils with higher organic and clay content due to increased adsorption. msss.com.mymda.state.mn.us

Despite its mobility, the rapid degradation of glufosinate in soil means that the risk of it reaching groundwater is generally considered low, though not impossible, especially in vulnerable soil types. basf.commda.state.mn.us

Potential for Transfer to Water Bodies via Runoff